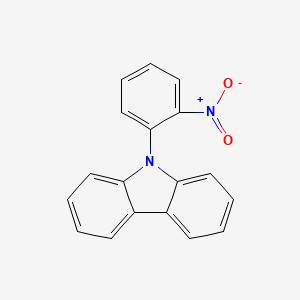
9-(2-ニトロフェニル)カルバゾール
説明
“9-(2-Nitrophenyl)carbazole” is a chemical compound with the CAS Number: 6286-72-2 and a molecular weight of 288.31 . The IUPAC name for this compound is 9-(2-nitrophenyl)-9H-carbazole .
Synthesis Analysis
Carbazole and its derivatives have been studied extensively in recent years due to their wide range of biological and pharmacological properties . The synthesis of carbazole derivatives involves various chemical reactions, including oxidation and reduction . For instance, carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .
科学的研究の応用
光電子デバイス
9-(2-ニトロフェニル)カルバゾール: は、優れた光電子特性で知られるポリカルバゾールの誘導体です。そのため、ナノデバイスでの使用に適しており、有機発光ダイオード(OLED)や太陽電池の構成要素として機能できます。 電荷を効率的に輸送する能力は、これらの用途において重要であり、デバイス全体の効率と性能に影響を与える可能性があります .
充電式バッテリー
9-(2-ニトロフェニル)カルバゾール誘導体の高い電荷キャリア移動度と優れた環境安定性により、充電式バッテリーで使用できます。 特にリチウムイオンバッテリーにおける電極材料として機能でき、バッテリーの充電容量と寿命を向上させることができます .
電気化学トランジスタ
電気化学トランジスタの分野では、9-(2-ニトロフェニル)カルバゾール誘導体を半導体ポリマーとして使用できます。 安定した形態学的構造と電気的特性により、時間とともに安定した性能を必要とするトランジスタに最適です .
複写機と絶縁技術
化合物の母体構造であるカルバゾールは、光伝導性のために複写機で使用されてきました。 9-(2-ニトロフェニル)カルバゾールも、絶縁技術など、同様の用途で研究することができます。電子デバイスでは、電気漏れを防ぐための絶縁層として機能します .
有機LEDと電子写真
9-(2-ニトロフェニル)カルバゾール誘導体は、有機LED(OLED)に潜在的な用途があり、より高い色精度を持つ効率的なディスプレイの開発に貢献しています。 さらに、光伝導性により、レーザープリンターや複写機で使用される電子写真にも適しています .
色素増感型太陽電池
この化合物は、二酸化チタン(TiO2)と組み合わせて、色素増感型太陽電池で使用できます。 電荷輸送材料として機能し、光にさらされたときに色素によって生成された電荷の移動を促進することにより、セルの電力変換効率を向上させます .
作用機序
Target of Action
It’s known that indole derivatives, which include carbazole compounds, bind with high affinity to multiple receptors . This suggests that 9-(2-Nitrophenyl)carbazole may interact with various biological targets, potentially leading to a range of therapeutic effects.
Mode of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 9-(2-Nitrophenyl)carbazole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Carbazole derivatives have been found to influence various pathways of molecular signaling . For instance, some carbazole derivatives show antifungal activity by acting on the RAS-MAPK pathway, and others show anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase signaling pathway . Therefore, it’s plausible that 9-(2-Nitrophenyl)carbazole may affect similar pathways, leading to downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that 9-(2-Nitrophenyl)carbazole may induce a range of molecular and cellular changes corresponding to these activities.
将来の方向性
Carbazole and its derivatives have gained significant attention in medicinal chemistry and optoelectronic applications . The future directions for “9-(2-Nitrophenyl)carbazole” could potentially align with these areas of research, although specific future directions for this compound are not explicitly mentioned in the search results.
特性
IUPAC Name |
9-(2-nitrophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-20(22)18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJSBKDIIGBJLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278817 | |
| Record name | 9-(2-nitrophenyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6286-72-2 | |
| Record name | NSC10210 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-nitrophenyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-NITROPHENYL)CARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



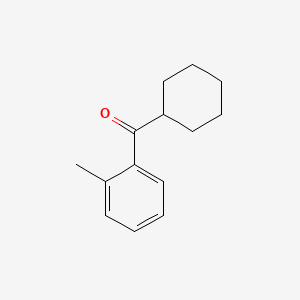
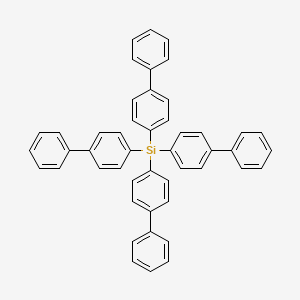
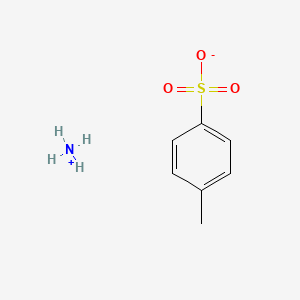
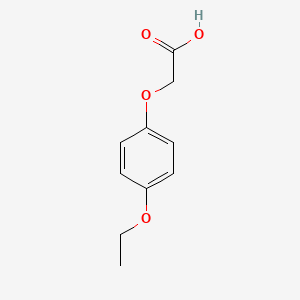
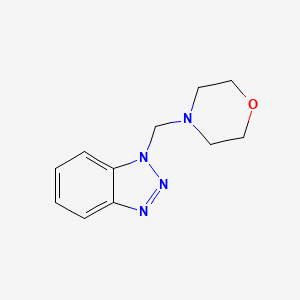

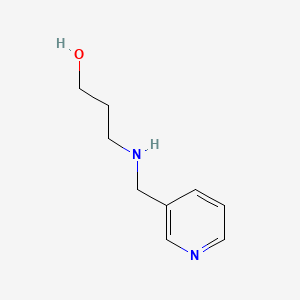
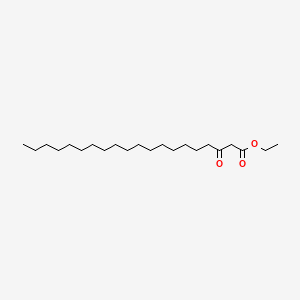
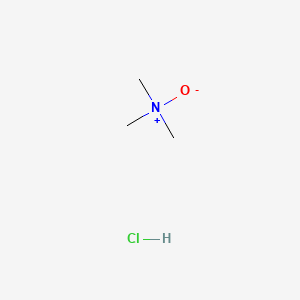
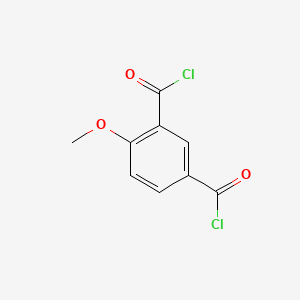

![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)

